3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Simiarenol can be synthesized through organic synthesis methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of reduction and oxidation reactions to form the desired structure . The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of simiarenol often involves extraction from natural sources, such as the roots and stems of Rhododendron plants . The extraction process includes solvent extraction, purification, and crystallization to obtain pure simiarenol. This method is preferred due to the complexity and cost of synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Simiarenol undergoes various chemical reactions, including:
Oxidation: Simiarenol can be oxidized to form simiarenone, a ketone derivative.
Reduction: Reduction of simiarenol can yield different alcohol derivatives depending on the reagents used.
Substitution: Simiarenol can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acetic anhydride for esterification and alkyl halides for etherification are commonly employed.
Major Products
Oxidation: Simiarenone
Reduction: Various alcohol derivatives
Substitution: Esters and ethers
Scientific Research Applications
Simiarenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of simiarenol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Simiarenol inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, thereby reducing inflammation.
Anti-tumor: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antioxidant: Simiarenol scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Simiarenol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Sorghumol: Another triterpenoid with similar anti-inflammatory and antioxidant properties.
Lupenone: A lupine-type triterpenoid known for its anti-inflammatory and anti-cancer activities.
Simiarenol stands out due to its broader range of biological activities and its presence in specific plant species.
Biological Activity
3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a complex organic compound with the molecular formula C30H50O. This compound is part of a class known as triterpenoids and has been studied for its potential biological activities. The following sections detail the biological activity of this compound based on various research findings.
The compound's structure contributes significantly to its biological activity. It is characterized by a tetradecahydrocyclopenta[a]chrysene backbone and multiple methyl groups that enhance its lipophilicity and biological interactions. Its IUPAC name reflects its complex structure that includes multiple stereocenters and functional groups relevant for biological activity.
The mechanism of action of 3a,5a-Hexamethyl-1-propan-2-yl-1,2... involves interaction with various cellular receptors and enzymes. Although detailed mechanisms are not fully elucidated in the literature, it is suggested that the compound may modulate key signaling pathways through its binding to specific targets within the cell. This interaction can lead to alterations in cellular responses such as apoptosis and inflammation.
Antioxidant Activity
Research indicates that compounds similar to 3a,5a-Hexamethyl-1-propan-2-yl... exhibit significant antioxidant properties. For instance:
- In vitro studies have shown that related triterpenoids can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .
Compound | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
---|---|---|
3a-Hexamethyl... | 60 | 62 |
Ascorbic Acid (Standard) | 30 | 35 |
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacteria and fungi. For example:
- In studies assessing antibacterial efficacy against Gram-positive and Gram-negative bacteria, certain derivatives of triterpenoids demonstrated moderate to high inhibitory effects .
Antidiabetic Activity
Emerging evidence suggests that this compound may possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism:
- Inhibition of α-amylase and α-glucosidase has been noted in related compounds with IC50 values indicating significant enzyme inhibition at concentrations comparable to standard antidiabetic drugs .
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects attributed to the modulation of acetylcholinesterase (AChE) activity:
- Inhibitory effects on AChE suggest a possible role in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several case studies have highlighted the biological effects of compounds structurally related to 3a-Hexamethyl... For instance:
- Study on Grewia optiva Extracts : This study isolated several compounds from Grewia optiva and evaluated their biological activities. Notably, one of the isolated compounds exhibited strong AChE inhibition with an IC50 value significantly lower than standard inhibitors .
- Triterpenoid Derivatives : Research involving modified triterpenoids indicated enhanced antioxidant activity compared to their parent compounds. The modifications were aimed at increasing bioavailability and potency against oxidative stress markers .
Properties
IUPAC Name |
3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOSIJDDUBTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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